molecular formula C10H10ClFO3 B2937679 Ethyl 2-(4-chloro-2-fluorophenoxy)acetate CAS No. 1716-87-6

Ethyl 2-(4-chloro-2-fluorophenoxy)acetate

Cat. No.: B2937679
CAS No.: 1716-87-6
M. Wt: 232.64
InChI Key: WNCDGBPCXGMWLM-UHFFFAOYSA-N
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Description

Ethyl 2-(4-chloro-2-fluorophenoxy)acetate is an organic compound with the molecular formula C10H10ClFO3 It is a member of the phenoxyacetate family, characterized by the presence of a phenoxy group attached to an acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(4-chloro-2-fluorophenoxy)acetate can be synthesized through the reaction of 4-chloro-2-fluorophenol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like acetone or dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:

4-chloro-2-fluorophenol+ethyl bromoacetateK2CO3,acetoneEthyl 2-(4-chloro-2-fluorophenoxy)acetate\text{4-chloro-2-fluorophenol} + \text{ethyl bromoacetate} \xrightarrow{\text{K}_2\text{CO}_3, \text{acetone}} \text{this compound} 4-chloro-2-fluorophenol+ethyl bromoacetateK2​CO3​,acetone​Ethyl 2-(4-chloro-2-fluorophenoxy)acetate

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with optimized reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-chloro-2-fluorophenoxy)acetate undergoes various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Oxidation and Reduction: The phenoxy group can undergo oxidation or reduction under specific conditions.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or primary amines in solvents such as ethanol or methanol.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Nucleophilic substitution: Formation of substituted phenoxyacetates.

    Hydrolysis: Formation of 2-(4-chloro-2-fluorophenoxy)acetic acid.

    Oxidation and Reduction: Formation of various oxidized or reduced phenoxy derivatives.

Scientific Research Applications

Ethyl 2-(4-chloro-2-fluorophenoxy)acetate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 2-(4-chloro-2-fluorophenoxy)acetate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or disrupt cellular processes. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Ethyl 2-(4-chloro-2-fluorophenoxy)acetate can be compared with other similar compounds such as:

    Ethyl 2-(2-chloro-4-fluorophenoxy)acetate: Similar structure but with different positional isomers.

    Ethyl 2-(4-chloro-2-bromophenoxy)acetate: Bromine instead of fluorine, leading to different reactivity.

    Ethyl 2-(4-chloro-2-methylphenoxy)acetate: Methyl group instead of fluorine, affecting its chemical properties.

These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their impact on the compound’s reactivity and applications.

Properties

IUPAC Name

ethyl 2-(4-chloro-2-fluorophenoxy)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClFO3/c1-2-14-10(13)6-15-9-4-3-7(11)5-8(9)12/h3-5H,2,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNCDGBPCXGMWLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=C(C=C(C=C1)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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